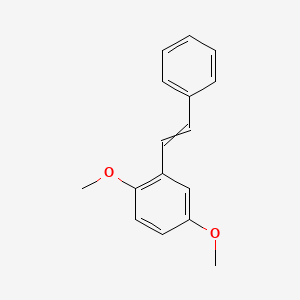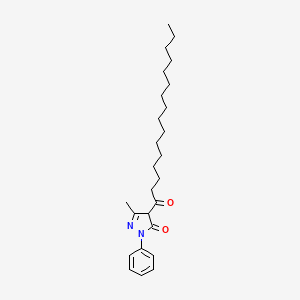
Carbamic acid, (2-hydroxy-1-phenylethyl)-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-hydroxy-1-phenylethyl)-, phenylmethyl ester is a compound belonging to the class of carbamates Carbamates are widely utilized in various fields, including medicinal chemistry, agriculture, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-hydroxy-1-phenylethyl)-, phenylmethyl ester can be achieved through several methods. One common approach involves the reaction of phenylmethyl chloroformate with (2-hydroxy-1-phenylethyl)amine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate ester .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high purity of the final product.
Industrial Production Methods
Industrial production of carbamates often involves large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the use of eco-friendly reagents and catalysts, such as indium triflate, can further improve the sustainability of industrial production .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-hydroxy-1-phenylethyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide and other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, carbonyl compounds, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Carbamic acid, (2-hydroxy-1-phenylethyl)-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug design, particularly in the development of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of polymers, coatings, and agricultural chemicals
Mechanism of Action
The mechanism of action of carbamic acid, (2-hydroxy-1-phenylethyl)-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is facilitated by the carbamate moiety, which can undergo hydrolysis to release the active compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Another carbamate ester with similar structural properties.
Methyl carbamate: A simpler carbamate ester used in various industrial applications.
Phenyl carbamate: Shares structural similarities and is used in similar applications.
Uniqueness
Carbamic acid, (2-hydroxy-1-phenylethyl)-, phenylmethyl ester is unique due to its specific structural features, which allow for targeted interactions with enzymes and other biological molecules. This uniqueness makes it a valuable compound in drug design and other scientific research areas .
Properties
IUPAC Name |
benzyl N-(2-hydroxy-1-phenylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1-10,15,18H,11-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSCPMJLIZGTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392098 |
Source


|
| Record name | Carbamic acid, (2-hydroxy-1-phenylethyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67553-20-2 |
Source


|
| Record name | Carbamic acid, (2-hydroxy-1-phenylethyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11942766.png)

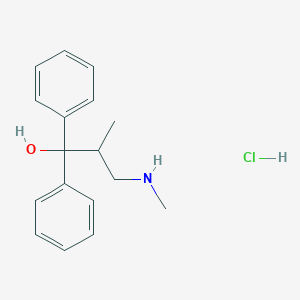
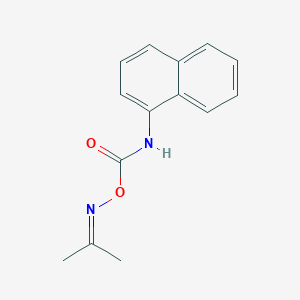
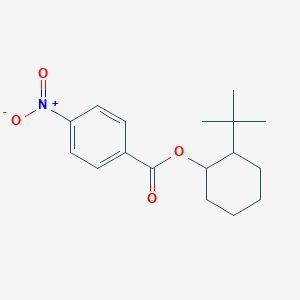
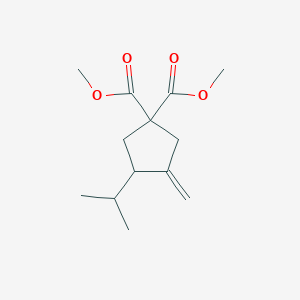

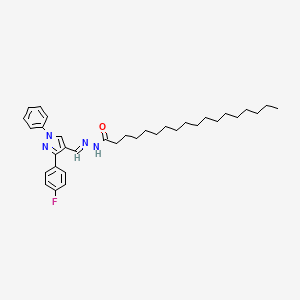
![N-(7-hydroxy-1-naphthyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B11942834.png)
![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11942842.png)

